Diphenylphosphine Oxide: A Comprehensive Technical Guide for Researchers
Diphenylphosphine Oxide: A Comprehensive Technical Guide for Researchers
CAS Number: 4559-70-0
This technical guide provides an in-depth overview of diphenylphosphine (B32561) oxide, a versatile organophosphorus compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its emerging role in medicinal chemistry.
Core Properties of Diphenylphosphine Oxide
Diphenylphosphine oxide is a white to off-white or yellow to light orange crystalline solid.[1][2] It is an important intermediate in organic synthesis, widely utilized for preparing various organophosphorus compounds, including pesticides and chiral phosphine (B1218219) ligands.[3]
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of diphenylphosphine oxide are summarized below for easy reference.
| Property | Value |
| CAS Number | 4559-70-0 |
| Molecular Formula | C₁₂H₁₁OP |
| Molecular Weight | 202.19 g/mol |
| Appearance | White to off-white or yellow to light orange crystals/powder |
| Melting Point | 56-57 °C |
| Boiling Point | 105 °C at 0.4 mmHg |
| Solubility | Slightly soluble in water; soluble in polar organic solvents.[3][4] |
| ¹H NMR | δ 8.07 (d, J = 481.1 Hz, 1H), 7.73–7.68 (m, 4H), 7.59–7.55 (m, 2H), 7.51–7.47 (m, 4H) |
| ¹³C NMR | δ 132.4 (d, JP–C = 3.0 Hz), 131.2 (d, JP–C = 101.0 Hz), 130.5 (d, JP–C = 12.0 Hz), 128.8 (d, JP–C = 13.0 Hz) |
| ³¹P NMR | δ 21.5 (d, J = 481.1 Hz) |
| IR (KBr Pellet) | Key peaks indicative of P=O and P-C bonds. |
Safety and Handling
Diphenylphosphine oxide is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |
| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product |
| H335: May cause respiratory irritation | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell |
| P302 + P352: IF ON SKIN: Wash with plenty of water | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a dust mask type N95 (US).
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed as the material is moisture-sensitive.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and common reactions of diphenylphosphine oxide are provided below.
Synthesis of Diphenylphosphine Oxide
Method 1: From Diethyl Phosphite (B83602) and a Grignard Reagent
This method involves the reaction of diethyl phosphite with phenylmagnesium bromide followed by an acidic workup.[4]
Materials:
-
Diethyl phosphite
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (e.g., 1 M aqueous solution)
Procedure:
-
Prepare phenylmagnesium bromide by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add diethyl phosphite to the Grignard reagent with stirring. An excess of the Grignard reagent is typically used. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until completion.
-
Quench the reaction by carefully adding it to a stirred mixture of ice and hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude diphenylphosphine oxide.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Hydrolysis of Chlorodiphenylphosphine (B86185)
This is an alternative method involving the partial hydrolysis of chlorodiphenylphosphine.[4]
Materials:
-
Chlorodiphenylphosphine
-
Water or aqueous HCl (e.g., 1 M)
-
A suitable organic solvent (e.g., dichloromethane)
Procedure:
-
Dissolve chlorodiphenylphosphine in a suitable organic solvent.
-
Carefully add a controlled amount of water or aqueous HCl to the solution with vigorous stirring. The reaction is exothermic and releases HCl gas.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain diphenylphosphine oxide.
-
Purify as needed.
Purification of Diphenylphosphine Oxide
Crude diphenylphosphine oxide can be purified by the following methods:
-
Recrystallization: A common method for purifying solid diphenylphosphine oxide. Suitable solvent systems can be determined experimentally, often involving a polar solvent and a non-polar anti-solvent.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica (B1680970) gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate.
Application in Catalysis: Example Protocols
Diphenylphosphine oxide is a precursor to ligands used in important cross-coupling reactions.[5]
1. Ligand Synthesis for Suzuki-Miyaura Coupling
Diphenylphosphine oxide can be reduced to diphenylphosphine, which is a common ligand for palladium-catalyzed reactions. More complex phosphine ligands can also be synthesized from diphenylphosphine oxide derivatives.
2. Buchwald-Hartwig Amination
While diphenylphosphine oxide itself is not the active ligand, it is a precursor to ligands used in this reaction. The general principle involves the reduction of the phosphine oxide to the corresponding phosphine, which then acts as the ligand for the palladium catalyst.
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (Illustrative):
-
In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid for Suzuki-Miyaura or amine for Buchwald-Hartwig, 1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (derived from diphenylphosphine oxide, 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu, 2-3 equiv).
-
Add a suitable anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture with stirring for the required time (typically 2-24 hours) at a specified temperature (ranging from room temperature to reflux), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Role in Drug Development and Signaling Pathways
While diphenylphosphine oxide itself is not typically a biologically active molecule that directly targets a specific signaling pathway, the phosphine oxide moiety is of growing interest in medicinal chemistry.[6] The FDA approval of Brigatinib, an anticancer drug containing a dimethylphosphine (B1204785) oxide group, has highlighted the potential of this functional group in drug design.[7]
Derivatives of diphenylphosphine oxide have shown potential as anticancer agents, for instance, as Topoisomerase I inhibitors.[2] The phosphine oxide group can act as a bioisostere for other functional groups and can improve physicochemical properties such as solubility and metabolic stability.[8] In medicinal chemistry, diphenylphosphine oxide is used to synthesize novel drug candidates, particularly for neurological disorders, by modifying biological activity.[1]
Logical Workflow and Pathway Diagrams
The following diagrams illustrate the role of diphenylphosphine oxide in synthetic and drug discovery workflows.
Caption: Synthetic workflow from starting materials to compound library generation.
Caption: Conceptual role of phosphine oxides in drug design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]
- 4. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
